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Compound of Interest

Compound Name: Boc-GABA-OH

Cat. No.: B558031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

Butoxycarbonyl-γ-aminobutyric acid (Boc-GABA-OH), a key building block in peptide synthesis

and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for Boc-GABA-OH is C₉H₁₇NO₄, with a molecular weight of 203.24

g/mol .[1] The spectroscopic data presented below are crucial for the structural confirmation

and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of Boc-GABA-OH provides information about the chemical environment

of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 - 12.0 Singlet (broad) 1H
Carboxylic Acid (-

COOH)

~4.9 - 5.1 Singlet (broad) 1H Amine (-NH)

3.18 Quartet 2H -CH₂-NHBoc

2.39 Triplet 2H -CH₂-COOH

1.82 Quintet 2H -CH₂-CH₂-CH₂-

1.44 Singlet 9H tert-butyl (-C(CH₃)₃)

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the Boc-GABA-OH
molecule.

Chemical Shift (δ) ppm Assignment

178.5 Carboxylic Acid Carbonyl (-COOH)

156.5 Carbamate Carbonyl (-O-(C=O)-NH-)

79.2 Quaternary Carbon (-C(CH₃)₃)

39.9
Methylene Carbon adjacent to Nitrogen (-CH₂-

NHBoc)

31.2
Methylene Carbon adjacent to Carbonyl (-CH₂-

COOH)

28.4 tert-butyl Carbons (-C(CH₃)₃)

25.1 Central Methylene Carbon (-CH₂-CH₂-CH₂-)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
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Infrared (IR) Spectroscopy
The IR spectrum of Boc-GABA-OH shows characteristic absorption bands corresponding to its

functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3345 Medium N-H stretch (Amide)

2970 - 2850 Medium-Strong C-H stretch (Aliphatic)

~1715 Strong
C=O stretch (Carboxylic Acid

and Urethane Carbonyls)

~1528 Strong N-H bend (Amide II)

1440 - 1395 Medium O-H bend

1320 - 1210 Medium C-O stretch

Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)
Mass spectrometry of Boc-GABA-OH typically involves soft ionization techniques like

Electrospray Ionization (ESI) to observe the molecular ion. Fragmentation is often dominated

by the loss of the Boc protecting group.

m/z Assignment

204.12 [M+H]⁺ (Protonated Molecular Ion)

148.08 [M+H - C₄H₈]⁺ (Loss of isobutylene)

104.07 [M+H - C₅H₉NO₂]⁺ (Loss of Boc group)

57.07 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of Boc-GABA-OH in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single

peak.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid Boc-GABA-OH
sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal.

KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,

~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.
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Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Boc-GABA-OH (e.g., 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of approximately 10 µg/mL.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) to maximize the signal of the molecular ion.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by

selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the peak corresponding to the molecular ion.

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure, paying

particular attention to the characteristic losses from the Boc group.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Boc-GABA-OH.
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Spectroscopic Analysis Workflow for Boc-GABA-OH
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Caption: Workflow for the spectroscopic characterization of Boc-GABA-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Boc-GABA-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558031#spectroscopic-data-for-boc-gaba-oh-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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